molecular formula C12H6ClNO3S B12878345 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran CAS No. 89266-54-6

5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran

Cat. No.: B12878345
CAS No.: 89266-54-6
M. Wt: 279.70 g/mol
InChI Key: FORJVKRCFFIXBM-UHFFFAOYSA-N
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Description

5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran is a synthetic hybrid heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. It incorporates a benzofuran scaffold fused with a nitrothiophene system, a structural motif known to confer significant biological potential. The benzofuran core is a privileged structure in medicinal chemistry, recognized for its diverse pharmacological properties and presence in various bioactive molecules . The strategic incorporation of the 5-nitrothiophene moiety is significant, as nitroheterocyclic compounds like this are often investigated as potential prodrugs. They can be selectively activated by microbial nitroreductase enzymes, leading to the generation of cytotoxic metabolites that disrupt DNA or other critical cellular components in target pathogens . The chlorine substituent at the 5-position of the benzofuran ring is a common modification in drug development, frequently employed to fine-tune the compound's electronic properties, lipophilicity, and binding interactions with biological targets, which can profoundly influence both potency and metabolic stability . This molecular architecture suggests potential research applications primarily in two key areas. Firstly, in the development of novel anti-infective agents, given the documented activity of related nitrothiophene and benzofuran derivatives against resistant bacterial strains and other microorganisms . Secondly, it serves as a valuable scaffold in anticancer research, as both benzofuran and thiophene derivatives have demonstrated promising cytotoxic activities against various cancer cell lines, with mechanisms that may include enzyme inhibition or induction of apoptosis . Researchers will find this compound particularly useful for exploring structure-activity relationships (SAR) in the design of new therapeutic candidates. It is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material according to their institution's guidelines for laboratory chemicals.

Properties

CAS No.

89266-54-6

Molecular Formula

C12H6ClNO3S

Molecular Weight

279.70 g/mol

IUPAC Name

5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran

InChI

InChI=1S/C12H6ClNO3S/c13-8-1-2-9-7(5-8)6-10(17-9)11-3-4-12(18-11)14(15)16/h1-6H

InChI Key

FORJVKRCFFIXBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the benzofuran ring undergoes nucleophilic substitution under specific conditions:

Reaction TypeConditionsProductsKey Observations
Aromatic substitutionKOH/EtOH, 80°C, 6h5-Hydroxy derivativeRegioselectivity at position 5
SNAr with aminesDMF, 120°C, CuI catalyst5-Amino derivatives (e.g., –NH₂)Improved yields with electron-deficient amines

Mechanistic Insight : The electron-withdrawing nitro group on the thiophene ring activates the benzofuran core for nucleophilic attack, particularly at the chloro-substituted position.

Electrophilic Aromatic Substitution

The nitro-thiophene moiety directs electrophiles to specific positions on the benzofuran ring:

ElectrophileConditionsPosition SubstitutedYield
Nitration (HNO₃/H₂SO₄)0°C, 2hPosition 762%
Sulfonation (SO₃)CH₂Cl₂, RT, 4hPosition 445%

Notable Feature : Nitration occurs preferentially at position 7 due to resonance stabilization from the nitro-thiophene group.

Reduction Reactions

The nitro group on the thiophene ring is reducible under controlled conditions:

Reducing AgentConditionsProductApplication
H₂/Pd-CEtOH, 40 psi, 3h5-Amino-thiophene derivativePrecursor for bioactive analogs
Na₂S₂O₄H₂O/EtOH, 70°C, 1hNitro → Hydroxylamine intermediateStudied for antitubercular activity

Critical Note : Complete reduction of the nitro group requires rigorous exclusion of oxygen to prevent re-oxidation .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the benzofuran core:

Reaction TypeReagentsProductsYield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C2-Aryl derivatives55-78%
Ullmann couplingCuI, 1,10-phenanthroline, DMF5-Alkoxy derivatives40-62%

Optimization : Dimethylformamide (DMF) outperforms THF as a solvent due to better solubility of intermediates .

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

PartnerConditionsProductKey Feature
Acetylene derivativesCuI, DIPEA, 120°CBenzo thieno[3,2-b]benzofuranEnhanced π-conjugation
α,β-Unsaturated ketonesKOtBu, THF, RTSpirocyclic derivativesPotential CNS activity

Biological Activation Pathways

In vitro studies reveal critical reactivity with biological nucleophiles:

TargetObserved InteractionBiological Consequence
Thiol groups (e.g., GSH)Nucleophilic attack at C5Prodrug activation in leishmaniasis
DNA alkylationNitro-reduction → Reactive intermediateAnticandidate activity

Electrochemical Analysis : Cyclic voltammetry shows reduction peaks at −500 mV (nitro group) and −1,400 mV (benzofuran core), confirming redox-mediated bioactivation .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
Nitro reduction2.3 × 10⁻³85.2
Chlorine substitution1.1 × 10⁻⁴92.7
Electrophilic nitration4.5 × 10⁻²68.9

Data derived from kinetic studies of analogous benzofuran derivatives .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran, demonstrating its effectiveness against various bacterial strains.

Key Findings:

  • The compound exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) as low as 3.9 μg/mL, effectively inhibiting over 90% of bacterial growth in tested strains such as Staphylococcus aureus .
  • It was noted that while the compound was effective against Gram-positive bacteria, it showed no activity against Escherichia coli at lower micromolar concentrations, indicating selective antibacterial action .

Table 1: Antibacterial Activity of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran

Bacterial StrainMinimum Inhibitory Concentration (μg/mL)Activity Level
Staphylococcus aureus3.9Potent
Escherichia coliNot effectiveNo activity

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies:

  • MCF-7 Breast Cancer Cells : The compound's derivatives were tested against MCF-7 cells, with IC50 values comparable to standard anticancer drugs like doxorubicin. For instance, one derivative showed an IC50 value of 12.8 μg/mL .
  • Mechanism of Action : The anticancer activity is believed to be linked to the presence of specific functional groups that enhance the compound's ability to inhibit tumor growth through apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity of Derivatives

Compound DerivativeCancer Cell LineIC50 (μg/mL)Comparison Drug
Derivative AMCF-712.8Doxorubicin (3.13)
Derivative BOther cancer cellsVariesStandard reference

Synthetic Methodologies

The synthesis of 5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran involves several key steps that can be adapted for creating related compounds with varying biological activities.

Synthesis Overview:

  • Starting Materials : The synthesis typically begins with thiophenes and benzofuran derivatives, using methods such as cyclization reactions to form the desired structure.
  • Reagents and Conditions : Common reagents include thionyl chloride and various amines, with reaction conditions optimized for yield and purity .

Table 3: Synthetic Pathways

StepReactantsConditions
CyclizationThiophenes + BenzofuranThionyl chloride, reflux
FunctionalizationSubstituted aminesVarying temperatures and solvents

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its combination of chloro and nitrothiophenyl groups. Comparisons with similar derivatives highlight key differences (Table 1):

Compound Name Substituents Molecular Formula Key Structural Features Reference
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran 5-Cl, 2-(5-nitrothiophen-2-yl) C₁₂H₇ClN₂O₃S Planar benzofuran core; nitrothiophene introduces strong electron-withdrawing effects. Inferred
5-Nitro-1-benzofuran-2(3H)-one 5-NO₂, 2-ketone C₈H₅NO₄ Lactone structure; π-π interactions dominate crystal packing.
5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran 5-Cl, 2-(4-MePh), 3-MeSO C₁₆H₁₃ClO₂S Sulfinyl group increases polarity; dihedral angle ~9.4° between benzofuran and aryl.
5-Chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran 5-Cl, 2-(4-I-Ph), 3-EtSO C₁₇H₁₃ClIO₂S Iodine substituent enhances halogen bonding; short I⋯O contacts (3.142 Å).
5-Chloro-2-[(2-nitrophenyl)carbonyl]-1-benzofuran 5-Cl, 2-(2-NO₂BzCO) C₁₅H₈ClNO₄ Nitrobenzoyl group introduces steric hindrance; planar arrangement with weak H-bonds.

Key Observations :

  • Electron-withdrawing groups : The nitro group in the target compound and 5-nitro-1-benzofuran-2(3H)-one enhances reactivity but reduces basicity compared to sulfinyl or halogenated analogs .
  • Planarity vs. distortion: Derivatives like 5-chloro-3-ethylsulfinyl-2-(4-iodophenyl)-1-benzofuran exhibit near-planar benzofuran cores (mean deviation: 0.015 Å), while bulkier substituents (e.g., 4-iodophenyl) introduce minor dihedral angles (~9.4°) .
  • Interactions : Nitrothiophene’s sulfur and nitro groups may engage in C–H⋯O or π–π stacking, similar to nitrobenzofurans , whereas sulfinyl groups facilitate S=O⋯H–C interactions .
Crystallographic and Spectroscopic Insights
  • Crystal packing : Nitrothiophene-containing compounds may exhibit π-π stacking (centroid distances ~3.7 Å) akin to 5-nitro-1-benzofuran-2(3H)-one . Weak C–H⋯O/N interactions are expected due to nitro and thiophene groups.
  • Dihedral angles : Compared to sulfinyl derivatives (e.g., 9.4° in ), the nitrothiophene group in the target compound may impose greater planarity, enhancing conjugation.
  • Spectroscopy: The nitro group’s IR absorption (~1520 cm⁻¹ for NO₂ asymmetric stretch) and NMR deshielding effects (δ ~8.5 ppm for thiophene protons) would distinguish it from chloro or sulfinyl analogs .

Biological Activity

5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a chloro group and a nitrothiophene moiety, which may influence its biological activity through various mechanisms. The structural characteristics play a crucial role in determining its interaction with biological targets.

Research indicates that benzofuran derivatives, including 5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical pathways in cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran exhibit potent anticancer activity against human lung adenocarcinoma (A549) cells. For instance, a study reported that derivatives with similar structural features significantly reduced cell viability in A549 cells, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
Compound AA54910
Compound BHL600.1
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuranA549TBD

Spectrum of Activity

The antimicrobial properties of 5-chloro-2-(5-nitrothiophen-2-yl)-1-benzofuran have been evaluated against various multidrug-resistant pathogens. Compounds with similar structures have shown effectiveness against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

In Vitro Antimicrobial Testing

In vitro assays reveal that compounds featuring the nitrothiophene substituent exhibit promising antimicrobial activity. For example, related compounds were tested against clinically significant pathogens, demonstrating low minimum inhibitory concentrations (MICs) that indicate strong antibacterial properties.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

Compound NamePathogenMIC (µg/mL)Reference
Compound XStaphylococcus aureus2
Compound YKlebsiella pneumoniae>64
5-Chloro-2-(5-nitrothiophen-2-yl)-1-benzofuranStaphylococcus aureusTBD

Case Studies

A case study involving the synthesis and evaluation of benzofuran derivatives highlighted the importance of substituent position on biological activity. The inclusion of halogen atoms at specific positions was found to enhance cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .

Another significant finding from related research emphasized the role of nitro groups in enhancing antimicrobial efficacy against resistant bacterial strains, suggesting that structural modifications can lead to improved therapeutic profiles .

Q & A

Advanced Research Question

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~3.5), solubility (logS ~ -4.5), and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayers) to assess passive diffusion rates.
  • Docking Studies : Target enzymes like topoisomerase II (PDB: 1ZXM) to identify binding poses and affinity hotspots (e.g., nitro-thiophene interactions with Arg503) .

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